REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([CH:11](C(OCC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:6]([F:22])[CH:5]=1>O.C(O)C>[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:6]([F:22])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
903 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
diethyl (4-amino-2,5-difluorophenyl)propanedioate
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1F)C(C(=O)OCC)C(=O)OCC)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Mg SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Biotage SP4, 40+M, 0→25% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1F)CC(=O)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |